Bromo-PEG3-phosphonic acid diethyl ester
CAS No.: 1148026-98-5
Cat. No.: VC0522121
Molecular Formula: C12H26BrO6P
Molecular Weight: 377.21
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1148026-98-5 |
|---|---|
| Molecular Formula | C12H26BrO6P |
| Molecular Weight | 377.21 |
| IUPAC Name | 1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane |
| Standard InChI | InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 |
| Standard InChI Key | WDIGPIACFQMAGX-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CCOCCOCCOCCBr)OCC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Bromo-PEG3-phosphonic acid diethyl ester (CAS: 1148026-98-5) is characterized by its specific molecular structure featuring a bromide terminus connected to a three-unit PEG chain with a phosphonic acid diethyl ester group. This arrangement provides the compound with multiple functional capabilities for chemical transformations.
Basic Chemical Information
The compound is precisely defined by several chemical identifiers as detailed in the table below:
| Parameter | Value |
|---|---|
| Chemical Formula | C12H26BrO6P |
| Molecular Weight | 377.21522 Da |
| IUPAC Name | 1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane |
| CAS Number | 1148026-98-5 |
| Standard InChI | InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 |
| Standard InChIKey | WDIGPIACFQMAGX-UHFFFAOYSA-N |
| SMILES Notation | CCOP(=O)(CCOCCOCCOCCBr)OCC |
The molecular structure contains several key functional components that determine its chemical behavior and applications:
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A terminal bromine group that serves as an excellent leaving group for substitution reactions
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A three-unit polyethylene glycol (PEG3) chain that provides water solubility
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A phosphonic acid diethyl ester group that offers additional reactivity options
Structural Features and Functional Groups
The structure of Bromo-PEG3-phosphonic acid diethyl ester combines three principal functional elements that contribute to its utility in chemical synthesis:
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Bromine Terminal Group: The bromine atom serves as a reactive site for nucleophilic substitution reactions. The size and electronegative properties of bromine make it an effective leaving group, facilitating various chemical transformations .
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PEG Chain: The three-unit polyethylene glycol chain (PEG3) introduces hydrophilicity to the molecule, significantly enhancing its solubility in aqueous environments. This property is particularly valuable when the compound is used to modify biomolecules or in drug delivery applications .
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Phosphonic Acid Diethyl Ester Group: This functional group provides additional chemical versatility, allowing for further modifications through ester hydrolysis or other transformations of the phosphonate moiety.
Physical and Chemical Properties
Understanding the physical and chemical properties of Bromo-PEG3-phosphonic acid diethyl ester is essential for its effective application in research and development contexts.
Physical Appearance and State
At standard conditions, Bromo-PEG3-phosphonic acid diethyl ester exists as a solid powder. The compound's appearance and physical state are important considerations for handling and formulation in laboratory settings.
Solubility Profile
One of the defining characteristics of this compound is its solubility profile, which is influenced by its mixed hydrophilic and hydrophobic components:
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The compound is soluble in DMSO, making it compatible with many biological assay systems.
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The hydrophilic PEG chain enhances the compound's solubility in aqueous media, which is advantageous for biological applications .
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This balanced solubility profile makes it suitable for applications at the interface of organic synthesis and biological systems.
Reactivity and Chemical Behavior
The chemical reactivity of Bromo-PEG3-phosphonic acid diethyl ester is primarily defined by its functional groups and their respective properties.
Bromine Terminal Group Reactivity
The terminal bromine atom serves as an excellent leaving group, making it particularly reactive in nucleophilic substitution reactions. This reactivity enables the compound to participate in various coupling reactions with nucleophiles such as amines, thiols, and alcohols . The reactivity of the bromine group allows for the attachment of the PEG linker to various molecular scaffolds.
Phosphonate Group Properties
The phosphonic acid diethyl ester group provides additional chemical versatility. This group can undergo:
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Hydrolysis to form the corresponding phosphonic acid
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Transesterification reactions
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Potential coordination with metal ions
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Various other transformations that exploit phosphorus chemistry
PEG Chain Characteristics
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Increases hydrophilicity and water compatibility
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Provides spatial extension between reactive groups
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Contributes to biocompatibility in biological systems
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Reduces protein adsorption and immunogenicity in biological applications
Applications in Research and Development
Bromo-PEG3-phosphonic acid diethyl ester finds applications in diverse research contexts, particularly in the realm of medicinal chemistry and drug development.
Use in PROTAC Development
One of the most significant applications of Bromo-PEG3-phosphonic acid diethyl ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to degrade specific proteins by targeting them for ubiquitination and subsequent proteasomal degradation. The compound serves as a linker in these constructs, connecting the protein-binding ligand to the E3 ligase recruiting moiety. The PEG component provides:
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Appropriate spacing between the two functional ends of the PROTAC
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Enhanced water solubility for the often hydrophobic ligand components
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Flexibility that allows the PROTAC to adopt optimal conformations for protein binding
Role as a Synthetic Intermediate
The compound serves as a valuable synthetic intermediate in the preparation of various PEGylated molecules. Its bromide terminus enables facile attachment to nucleophilic functional groups, while the PEG chain provides the desired hydrophilicity and biocompatibility. These properties make it particularly useful in:
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Synthesis of PEGylated pharmaceuticals
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Development of bioconjugates
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Preparation of modified biomolecules with enhanced pharmacokinetic properties
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Creation of imaging probes with improved solubility profiles
| Specification | Value |
|---|---|
| Purity | >98% |
| Form | Solid powder |
| Grade | Research/Reagent grade |
| Custom Synthesis | Available for GMP-grade inquiries |
These specifications ensure the compound's suitability for research applications that require high-purity reagents .
Packaging and Availability
The compound is available in various packaging sizes to accommodate different research needs:
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Custom quantities may be available upon request from certain suppliers
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Pricing varies significantly between suppliers and quantity ordered
Quality Control and Analysis
Quality control for commercial preparations typically includes:
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Purity assessment via HPLC or other chromatographic methods
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Structural confirmation through NMR and mass spectrometry
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Certificate of Analysis (CoA) documenting key quality parameters
Research Findings Related to PEG Linkers
While the search results don't provide specific research findings exclusively about Bromo-PEG3-phosphonic acid diethyl ester, the compound belongs to a class of PEG linkers that have been extensively studied in various contexts.
PEG Linkers in Bioconjugation
PEG linkers similar to Bromo-PEG3-phosphonic acid diethyl ester have been investigated for their role in bioconjugation strategies, with several key findings:
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PEG linkers can significantly impact the pharmacokinetic properties of bioconjugates
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The length of the PEG chain influences the biological activity of conjugated molecules
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PEGylation can reduce immunogenicity and improve circulation time of therapeutic proteins
PEG Linkers in Imaging Applications
Research has demonstrated the utility of PEG linkers in imaging applications:
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PEG-based linkers improve the performance of activatable monoclonal antibody-indocyanine green optical imaging probes
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PEG derivatives serve as diagnostic drug carriers for tumor imaging
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The hydrophilicity of PEG components enhances the solubility and biocompatibility of imaging agents
Structure-Activity Relationships
Studies exploring structure-activity relationships with phosphonic acid derivatives suggest potential biological activities relevant to understanding compounds like Bromo-PEG3-phosphonic acid diethyl ester:
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Investigations into Polo-box domain (PBD) inhibitors have explored phosphonic acid derivatives
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The structural features of phosphonate-containing compounds influence their interaction with biological targets
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